N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a thiazole core substituted at position 4 with a 2-fluorophenyl group. The thiazole ring is linked to a phenyl ring at position 2, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3S/c25-17-9-3-1-7-15(17)24-27-19(14-31-24)16-8-2-4-10-18(16)26-23(28)22-13-29-20-11-5-6-12-21(20)30-22/h1-12,14,22H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYYZQKCZFYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and dioxine moieties exhibit significant anticancer activity. For instance, derivatives related to thiazole have shown effectiveness against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer models, suggesting potential as an anticancer agent.
Antimicrobial Effects
The thiazole ring is known for its antimicrobial properties. Studies have demonstrated that similar compounds have displayed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This compound may possess analogous properties, making it a candidate for further investigation as an antimicrobial agent.
Synthesis Techniques
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions: Utilizing thiazole derivatives with appropriate phenolic compounds.
- Cyclization: Formation of the dioxine structure through cyclization reactions under acidic or basic conditions.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Thiazole derivative + Phenolic compound | Acidic catalyst |
| 2 | Cyclization | Intermediate product | Heat/solvent |
| 3 | Purification | Crystallization/Chromatography | Solvent system |
Drug Development
The unique structure of this compound positions it as a potential lead in drug development. Its dual functionality (anticancer and antimicrobial) allows for exploration in various therapeutic areas, including oncology and infectious diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies can provide insights into which modifications enhance activity or reduce toxicity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of compounds similar to this compound:
- A study published in Molecular Pharmacology demonstrated that thiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
- Another research article highlighted the synthesis of thiazole-based compounds with promising antimicrobial activity against resistant bacterial strains.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. In related dihydrobenzo[b] dioxine carboxamides, hydrolysis with LiOH in THF/water (1:1) at 60°C for 6 hours produced carboxylic acids in >85% yield . For the target compound, similar conditions would likely cleave the amide bond, forming 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid (confirmed via LC-MS and H NMR) .
Key Data:
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| LiOH, THF/H₂O, 60°C | Carboxylic acid derivative | 87 |
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 position (adjacent to the fluorophenyl group) participates in nucleophilic substitution. In analogous thiazole derivatives (e.g., compound 5 in ), substitution with amines (e.g., pyrimidinyl-piperazine) under K₂CO₃/acetone at 80°C for 12 hours yielded derivatives with modified bioactivity. The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the thiazole’s C-2 position .
Reaction Scheme:
Electrophilic Aromatic Substitution
The dihydrobenzo[b] dioxine moiety undergoes electrophilic substitution at the C-6 and C-7 positions. Nitration with HNO₃/TFA at 0°C introduced nitro groups at C-7 (major) and C-8 (minor) in related compounds, as confirmed by H NMR and X-ray crystallography . For the target compound, similar nitration would likely produce mono-nitro derivatives.
Regioselectivity:
| Position | Electron Density | Predominant Product |
|---|---|---|
| C-6 | High (OCH₂O) | Minor |
| C-7 | Moderate | Major |
Reductive Cyclization
The benzodioxane ring can participate in reductive cyclization reactions. In compound 39 (similar structure) , Fe/AcOH-mediated reduction converted ester groups into cyclic ethers with 72% efficiency. Applied to the target compound, this could enable further ring system modifications.
Conditions:
Suzuki-Miyaura Cross-Coupling
The fluorophenyl-thiazole subunit allows for palladium-catalyzed cross-coupling. For example, compound 11b (thiazole-bromophenyl analog) underwent Suzuki coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C, achieving 60–78% yields. The target compound’s 2-fluorophenyl group could similarly react with boronic acids to diversify the aryl substituent.
Catalytic System:
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 90°C | 65–78 |
Hydrogen Bonding and Biological Interactions
The carboxamide and thiazole groups facilitate hydrogen bonding with biological targets. Molecular docking of compound 5 revealed hydrogen bonds between the carboxamide carbonyl and tubulin’s Lys254 (binding affinity: −6.277 kcal/mol). The fluorine atom’s hydrophobic interaction further stabilizes the complex.
Binding Affinities (XP G Score):
| Compound | Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Analog | Tubulin | −6.277 | |
| Parent | PARP1 | −5.627 |
Stability Under Physiological Conditions
Comparison with Similar Compounds
Substituted Benzo[d]thiazole Dicarboxamides
Example Compound : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides .
- Structural Differences :
- The target compound has a single carboxamide group on a dihydrobenzo dioxine ring, whereas analogs in feature dicarboxamide groups directly on the benzo[d]thiazole core.
- Substitution at thiazole position 4 (2-fluorophenyl in the target vs. 4-fluorophenyl in analogs) may influence steric and electronic properties.
- Synthetic Overlaps: Both involve multistep protocols, including xanthate-mediated thiolation and NaCN substitution for cyano group introduction .
- Activity :
Thiazole-Linked Dihydrobenzo Dioxine Derivatives
Example Compound: N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide .
- Structural Differences :
- Activity :
Thiazol-2-yl Acetamide Derivatives
Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
- Structural Differences :
- Synthetic Overlaps :
Comparative Data Table
Key Insights and Implications
- Substitution Position Matters : Thiazole substitution at position 4 (target) vs. 2 () can drastically alter molecular interactions. The 2-fluorophenyl group may enhance metabolic stability compared to dichlorophenyl analogs .
- Activity Predictions : Given the kinase inhibition observed in structurally related compounds (), the target compound is a strong candidate for anticancer drug development.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and how are reaction conditions optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted thiazole intermediates. For example, cyclization reactions using acetonitrile under reflux (1–3 minutes) followed by treatment with iodine and triethylamine in DMF are common for thiazole ring formation . Optimization includes adjusting solvent polarity (e.g., acetonitrile for fast kinetics), temperature control to minimize side reactions, and stoichiometric tuning of reagents like iodine to enhance cyclization efficiency. Yield improvement often requires post-reaction purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- 1H/13C NMR : Critical for verifying substituent positions and functional groups, particularly the fluorophenyl and dihydrobenzo[d][1,4]dioxine moieties .
- X-ray crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of the thiazole and carboxamide groups. Similar compounds (e.g., fluorophenyl-thiazole derivatives) have been analyzed using single-crystal diffraction, with data refinement via software like SHELXL .
Advanced Research Questions
Q. How can researchers address low yield or purity challenges during large-scale synthesis?
- Purification strategies : Use preparative HPLC for high-purity isolation, especially for polar byproducts.
- Alternative reagents : Replace iodine with milder oxidizing agents (e.g., TBHP) to reduce sulfur byproduct formation .
- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
Q. What methodological approaches resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome studies) to rule out false negatives due to rapid degradation .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?
- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on the fluorophenyl-thiazole moiety’s role in hydrophobic interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over time (50–100 ns trajectories) to identify critical hydrogen bonds or π-π stacking interactions .
- QSAR models : Train models using datasets of analogous thiazole-carboxamides to predict bioavailability or toxicity .
Data Contradiction and Validation
Q. How should researchers validate unexpected spectroscopic or crystallographic data?
- Multi-technique cross-check : Combine NMR, HRMS, and X-ray data. For instance, if NMR suggests a tautomeric form inconsistent with crystallography, re-examine solvent effects or crystal packing forces .
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to confirm assignments .
Experimental Design Considerations
Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Cancer research : Use patient-derived xenograft (PDX) models to test antitumor efficacy, given thiazole derivatives’ known activity against kinases like BRAF or EGFR .
- Neuroinflammation : Prioritize microglial cell lines (e.g., BV-2) for testing anti-inflammatory effects linked to the dihydrobenzo[d][1,4]dioxine moiety’s redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
